Ab-fubica

Description

Structure

3D Structure

Properties

IUPAC Name |

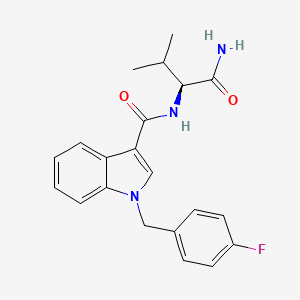

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O2/c1-13(2)19(20(23)26)24-21(27)17-12-25(18-6-4-3-5-16(17)18)11-14-7-9-15(22)10-8-14/h3-10,12-13,19H,11H2,1-2H3,(H2,23,26)(H,24,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVPQJSKKGZIEA-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001032632 | |

| Record name | AB-FUBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801338-22-6 | |

| Record name | N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-[(4-fluorophenyl)methyl]-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1801338-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ab-fubica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801338226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AB-FUBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001032632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-FUBICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6SUE53VVY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The History and Discovery of AB-FUBINACA: A Technical Guide

AB-FUBINACA (N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide) is a potent synthetic cannabinoid that has emerged as a significant compound of interest for researchers, clinicians, and law enforcement. This technical guide provides an in-depth overview of its history, discovery, and pharmacological properties, intended for researchers, scientists, and drug development professionals.

Discovery and Emergence

AB-FUBINACA was first disclosed in a 2009 patent by Pfizer as part of a series of indazole-3-carboxamide derivatives with potential therapeutic applications.[1] The patent, WO 2009/106982, described these compounds as modulators of the cannabinoid 1 (CB1) receptor.[1] However, a specific synthesis for AB-FUBINACA was not detailed in this patent, with a synthetic route being published in the scientific literature at a later date.[2]

The compound transitioned from a research chemical to a substance of abuse, with its first identification on the illicit drug market in Japan in 2013. Since then, it has been detected in numerous "herbal incense" products and has been associated with significant public health concerns.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indazole-3-carboxamide |

| Molecular Formula | C₂₀H₂₁FN₄O₂ |

| Molecular Weight | 368.4 g/mol |

| Appearance | Colorless long needle crystals |

Pharmacological Profile

AB-FUBINACA is a potent, full agonist at both the cannabinoid 1 (CB1) and cannabinoid 2 (CB2) receptors. Its high affinity and efficacy at these receptors are responsible for its profound physiological and psychoactive effects.

Receptor Binding and Functional Activity

The following tables summarize the in vitro pharmacological data for AB-FUBINACA at human cannabinoid receptors.

Table 1: Cannabinoid Receptor Binding Affinity of AB-FUBINACA

| Receptor | Kᵢ (nM) | Radioligand | Cell Line | Reference |

| Human CB1 | 0.9 | Not Specified | Not Specified | |

| Human CB1 | 1.08 ± 0.08 | [³H]CP55,940 | CHO | |

| Human CB2 | 1.41 ± 0.11 | [³H]CP55,940 | CHO |

Table 2: Cannabinoid Receptor Functional Activity of AB-FUBINACA

| Assay Type | Receptor | EC₅₀ (nM) | Efficacy (Eₘₐₓ) | Reference Compound | Cell Line | Reference |

| GTPγS | Human CB1 | 23.2 | Not Specified | Not Specified | Not Specified | |

| cAMP Inhibition | Human CB1 | 1.36 ± 0.09 | Full Agonist | Forskolin | CHO | |

| cAMP Inhibition | Human CB2 | 1.95 ± 0.14 | Full Agonist | Forskolin | CHO | |

| Membrane Potential | Human CB1 | 0.24–21 | Agonist | Not Specified | Not Specified | |

| Membrane Potential | Human CB2 | 0.88–15 | Agonist | Not Specified | Not Specified |

Signaling Pathways

As a cannabinoid receptor agonist, AB-FUBINACA activates intracellular signaling cascades through G-protein coupling. The CB1 and CB2 receptors are primarily coupled to the Gᵢ/Gₒ family of G-proteins.

Upon activation by AB-FUBINACA, the following key signaling events are initiated:

-

Inhibition of Adenylyl Cyclase: The activated Gαᵢ/ₒ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces calcium influx.

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also lead to the phosphorylation and activation of several MAPK pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK.

-

β-Arrestin Recruitment: Following agonist binding and G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin proteins are recruited. This leads to receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades.

References

AB-FUBINACA: A Technical Guide to its Mechanism of Action at the CB1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-FUBINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous forensic cases and is associated with significant public health concerns.[1][2] Originally developed by Pfizer in 2009 as a potential analgesic, it was never marketed for therapeutic use.[1] Its high affinity and efficacy at the cannabinoid type 1 (CB1) receptor are responsible for its profound psychoactive effects, which mimic but often far exceed the intensity of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying the interaction of AB-FUBINACA with the CB1 receptor, focusing on its binding characteristics, downstream signaling pathways, and the experimental protocols used for its characterization.

Quantitative Analysis of AB-FUBINACA Interaction with CB1 Receptors

The interaction of AB-FUBINACA with the CB1 receptor has been quantified through various in vitro assays, revealing its high affinity and potency. The data presented below are compiled from multiple studies to provide a comparative overview.

| Parameter | Value (nM) | Assay Type | Cell Line / Preparation | Reference |

| Binding Affinity (Ki) | 0.9 | Radioligand Binding | Not Specified | |

| 0.734 | Radioligand Binding | hCB1 Receptors | ||

| pKi 8.72 (approx. 1.9 nM) | Radioligand Binding | Not Specified | ||

| Functional Potency (EC50/IC50) | ||||

| G-Protein Activation | ||||

| EC50 | 1.8 | Not Specified | Not Specified | |

| EC50 (β-arrestin recruitment) | 42.6 | β-arrestin Recruitment Assay | CB1-expressing cells | |

| cAMP Inhibition | ||||

| IC50 | 1.36 | Forskolin-stimulated cAMP accumulation | hCB1 Receptors |

Core Signaling Pathways at the CB1 Receptor

AB-FUBINACA, like other cannabinoid agonists, activates the CB1 receptor, a G-protein coupled receptor (GPCR), initiating a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and G-protein independent pathways.

G-Protein Dependent Signaling

The canonical signaling pathway for the CB1 receptor involves coupling to inhibitory G-proteins of the Gαi/o family. Upon activation by AB-FUBINACA, the Gαi/o protein dissociates into its α and βγ subunits. The α subunit inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunit can further modulate cellular activity by inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Interestingly, some studies suggest that certain SCRAs, including AB-FUBINACA, may also induce moderate activation of the Gαs pathway, which would stimulate cAMP production, highlighting the complexity of its signaling profile.

References

- 1. AB-FUBINACA - Wikipedia [en.wikipedia.org]

- 2. Do Toxic Synthetic Cannabinoid Receptor Agonists Have Signature in Vitro Activity Profiles? A Case Study of AMB-FUBINACA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The short-acting synthetic cannabinoid AB-FUBINACA induces physical dependence in mice - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of AB-FUBINACA: A Technical Guide

Executive Summary: This document provides an in-depth technical overview of the pharmacological properties of AB-FUBINACA, a potent synthetic cannabinoid receptor agonist. Originally developed by Pfizer in a 2009 patent as a potential analgesic, AB-FUBINACA was never marketed for therapeutic use but has since been identified as a compound of abuse in various regions.[1][2] This guide synthesizes data on its receptor binding affinity, functional activity, downstream signaling pathways, in vivo effects, and metabolic fate, intended for researchers, scientists, and drug development professionals.

Receptor Binding Profile

AB-FUBINACA is a high-affinity ligand for both the human cannabinoid type 1 (hCB1) and type 2 (hCB2) receptors.[3] It demonstrates a binding affinity in the low nanomolar range for both receptor subtypes, indicating potent interaction. The selectivity index, representing the ratio of Ki for hCB2 to hCB1, is approximately 1.3, suggesting a similar affinity for both receptors.[4]

Table 1: Cannabinoid Receptor Binding Affinities of AB-FUBINACA

| Receptor Subtype | Ligand Type | Ki (nM) | Source |

|---|---|---|---|

| Human CB1 | Agonist | 0.734 | [3] |

| Human CB1 | Agonist | 0.9 | |

| Human CB2 | Agonist | 0.933 |

| Human CB2 | Agonist | 23.2 | |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Functional Activity and Signaling Pathways

AB-FUBINACA acts as a potent, full agonist at both CB1 and CB2 receptors. Its activation of the CB1 receptor, which is primarily responsible for its psychoactive effects, initiates canonical G-protein-coupled signaling cascades.

G-Protein-Mediated Signaling

Like other cannabinoids, AB-FUBINACA's binding to the Gi/o-coupled CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This pathway is a hallmark of CB1 receptor activation. Functional assays confirm its high potency, with IC50 values for cAMP inhibition in the low nanomolar range. It also stimulates G protein-coupled inwardly-rectifying potassium (GIRK) channels.

β-Arrestin Recruitment

In addition to G-protein signaling, activation of the CB1 receptor by AB-FUBINACA also promotes the recruitment of β-arrestin 2. This process is involved in receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.

Table 2: Functional Activity of AB-FUBINACA

| Assay Type | Receptor | Parameter | Value (nM) | Efficacy | Source |

|---|---|---|---|---|---|

| cAMP Inhibition | hCB1 | IC50 | 1.36 | Full Agonist | |

| cAMP Inhibition | hCB2 | IC50 | 1.95 | Full Agonist | |

| GTPγS Binding | CB1 | EC50 | 23.2 | Full Agonist | |

| β-Arrestin 2 Recruitment | CB1 | EC50 | 0.69 | - |

| β-Arrestin 2 Recruitment | CB2 | EC50 | 0.59 | - | |

IC50 (Half maximal inhibitory concentration) / EC50 (Half maximal effective concentration): Measures the concentration of a drug that is required for 50% of its maximal effect.

In Vivo Pharmacology

Consistent with its potent CB1 receptor agonism, AB-FUBINACA produces a profile of effects in animal models typical of psychoactive cannabinoids. In mice, it induces the characteristic "tetrad" of effects:

-

Suppression of locomotor activity: An ED50 of 1.71 mg/kg (i.p.) was reported, with effects appearing within 10 minutes and lasting for 50-60 minutes.

-

Antinociception (pain relief).

-

Hypothermia (decrease in body temperature).

-

Catalepsy (a state of immobility).

These effects were shown to be CB1 receptor-mediated, as they could be reversed by pre-administration of a CB1 receptor antagonist. At higher doses (e.g., 6 mg/kg), more severe neurological signs were observed in mice, including convulsions, hyperreflexia, and aggressiveness, which were also preventable by a CB1 antagonist.

Metabolism and Pharmacokinetics

Metabolism

The metabolism of AB-FUBINACA is extensive, with little to no parent compound typically found in urine. Biotransformation occurs primarily through Phase I oxidative reactions, followed by Phase II conjugation. Studies using human liver microsomes (HLMs) and hepatocytes have identified several major metabolic pathways.

-

Amide Hydrolysis: Cleavage of the terminal amide group to form a carboxylic acid metabolite.

-

Hydroxylation: Addition of hydroxyl groups at various positions, including the N-alkyl chain (amino-oxobutane moiety) and the indazole ring.

-

Dehydrogenation: Formation of double bonds.

-

Glucuronidation: Conjugation of metabolites with glucuronic acid for excretion.

The metabolism of AB-FUBINACA in humans is considered to be relatively slow compared to other synthetic cannabinoids.

Pharmacokinetics

Detailed pharmacokinetic data for AB-FUBINACA in humans is scarce. The primary route of administration is presumed to be inhalation. Animal studies provide some insight. In rats treated with a 5 mg/kg dose, AB-FUBINACA was readily detected in urine at 3 hours post-injection, with levels decreasing but remaining at approximately 50% of the initial concentration at 24 hours. The duration of its behavioral effects in mice (30 minutes to 2 hours) is shorter than that of THC, suggesting more rapid clearance from the brain.

Toxicology and Adverse Effects

The high potency and full agonism of AB-FUBINACA at the CB1 receptor contribute to a significant risk of toxicity. Clinical reports from acute intoxications, often involving other substances, describe symptoms including confusion, agitation, somnolence, hypertension, and tachycardia. Its use has been associated with numerous hospitalizations and at least one death where it was the only synthetic cannabinoid detected.

Appendix: Experimental Protocols

The characterization of AB-FUBINACA's pharmacology relies on a suite of standardized in vitro and in vivo assays.

A.1 Receptor Binding Assay (Competitive Radioligand)

-

Preparation: Cell membranes are prepared from HEK293 or CHO cells stably expressing the human CB1 or CB2 receptor.

-

Incubation: Membranes are incubated in a buffer solution with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound (AB-FUBINACA).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating bound from unbound radioligand.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Analysis: Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

A.2 cAMP Accumulation Assay

-

Cell Plating: Adherent cells (e.g., CHO) expressing the target receptor are seeded in 96- or 384-well plates.

-

Pre-treatment: Cells are pre-incubated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Stimulation: For Gi-coupled receptors, cells are stimulated with forskolin (an adenylyl cyclase activator) to induce a baseline level of cAMP. Concurrently, varying concentrations of the agonist (AB-FUBINACA) are added.

-

Lysis & Detection: After incubation (e.g., 30 minutes), cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay format, such as HTRF, AlphaScreen, or luminescence-based biosensors.

-

Analysis: A standard curve is used to quantify cAMP levels. The IC50 of the agonist for inhibiting forskolin-stimulated cAMP production is determined.

A.3 β-Arrestin Recruitment Assay (e.g., PathHunter®)

-

Cell Line: A specialized cell line is used that co-expresses the GPCR fused to a small enzyme fragment (ProLink, PK) and β-arrestin fused to a larger, complementary enzyme acceptor (EA) fragment of β-galactosidase.

-

Cell Plating: Cells are seeded into white, opaque 384-well microplates and incubated.

-

Ligand Addition: Varying concentrations of AB-FUBINACA are added to the wells and incubated (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Detection: A substrate solution is added. The proximity of β-arrestin-EA to the GPCR-PK, caused by recruitment, allows the enzyme fragments to complement and form an active β-galactosidase enzyme, which hydrolyzes the substrate to produce a chemiluminescent signal.

-

Analysis: The luminescent signal is read on a plate reader, and dose-response curves are generated to calculate the EC50 for β-arrestin recruitment.

References

In Vitro Binding Affinity of AB-FUBINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of AB-FUBINACA, a potent synthetic cannabinoid, for the human cannabinoid receptors CB1 and CB2. The data presented herein is crucial for understanding its pharmacological profile and potential toxicological effects.

Quantitative Binding Affinity Data

AB-FUBINACA demonstrates high-affinity binding to both CB1 and CB2 receptors, acting as a potent agonist. The following table summarizes the key quantitative data from in vitro binding and functional assays.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| AB-FUBINACA | Human CB1 | Radioligand Binding | Kᵢ | 0.9 | [1] |

| AB-FUBINACA | Human CB1 | Radioligand Binding | Kᵢ | 1.36 ± 0.09 | [2] |

| AB-FUBINACA | Human CB2 | Radioligand Binding | Kᵢ | 1.95 ± 0.14 | [2] |

| AB-FUBINACA | Human CB1 | Functional Assay (GTPγS) | EC₅₀ | 23.2 | [1] |

Note: Kᵢ (inhibition constant) represents the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. EC₅₀ (half-maximal effective concentration) in functional assays indicates the concentration of a ligand that induces a response halfway between the baseline and maximum.

Experimental Protocols

The binding affinity of AB-FUBINACA is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled test compound (AB-FUBINACA) to displace a radiolabeled ligand that has a known high affinity for the cannabinoid receptors.

Competitive Radioligand Binding Assay Protocol

This protocol is a synthesized methodology based on standard practices for cannabinoid receptor binding assays.[3]

1. Materials and Reagents:

-

Cell Membranes: Commercially available cell membranes (e.g., from HEK-293 or CHO cells) expressing recombinant human CB1 or CB2 receptors.

-

Radioligand: A suitable radiolabeled cannabinoid receptor agonist, such as [³H]CP-55,940.

-

Test Compound: AB-FUBINACA, dissolved in a suitable solvent like DMSO to create a stock solution, followed by serial dilutions.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2) to determine non-specific binding.

-

Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, at pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl with 0.05% BSA, pH 7.4.

-

Filtration Apparatus: 96-well filter plates (e.g., GF/C glass fiber filters) and a vacuum manifold.

-

Scintillation Cocktail and Counter: For quantifying radioactivity.

2. Assay Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of AB-FUBINACA. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

Equilibration: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: After drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding of the radioligand.

-

Generate Competition Curve: Plot the percentage of specific binding as a function of the logarithm of the AB-FUBINACA concentration.

-

Determine IC₅₀: Use non-linear regression analysis of the competition curve to determine the IC₅₀ value, which is the concentration of AB-FUBINACA that inhibits 50% of the specific binding of the radioligand.

-

Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

Signaling Pathway: AB-FUBINACA and the CB1 Receptor

AB-FUBINACA acts as an agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). Its activation primarily involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

References

Toxicological Profile of AB-FUBINACA in Animal Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-FUBINACA is a potent synthetic cannabinoid (SC) of the indazole-3-carboxamide class that has been identified in recreational products and associated with significant adverse health effects. As a full agonist at the cannabinoid type 1 (CB1) receptor, its toxicological profile is of considerable interest to the scientific and medical communities. This technical guide provides a comprehensive overview of the toxicological findings for AB-FUBINACA in various animal models, presenting quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to facilitate a deeper understanding of its effects.

Core Toxicological Findings

Neurotoxicity and Behavioral Effects

AB-FUBINACA consistently produces a range of neurobehavioral effects in rodent models, characteristic of potent CB1 receptor agonists. The most frequently studied is the "cannabinoid tetrad," which includes catalepsy, antinociception, hypothermia, and hypolocomotion.[1]

Quantitative Neurobehavioral Data in Mice

| Toxicological Endpoint | Animal Model | Dose (i.p.) | Observation | Citation |

| Catalepsy | C57BL/6J mice | 3 mg/kg | Significantly increased latency to move in the bar test. | [1] |

| Antinociception | C57BL/6J mice | 3 mg/kg | Significantly increased latency in the tail immersion test. | [1] |

| Hypothermia | C57BL/6J mice | ≥2 mg/kg | Significant decrease in rectal body temperature. | [1] |

| Hypolocomotion | C57BL/6J mice | ≥2 mg/kg | Significant increase in immobility time. | [1] |

| Convulsions | ICR mice | 6 mg/kg | Spontaneous and handling-induced convulsions. | |

| Hyperreflexia & Myoclonias | ICR mice | 6 mg/kg | Increased reflex responses and muscle twitches. | |

| Anxiety-like Behavior | Adolescent Wistar rats | 0.2 and 1 mg/kg | Increased anxiety-like behaviors. | |

| Recognition Memory | Adolescent Wistar rats | 0.2 and 1 mg/kg (repeated dosing) | Severe deficits in object recognition memory two weeks after dosing. |

These effects are mediated through the CB1 receptor, as pretreatment with a CB1 receptor antagonist, such as rimonabant, blocks these cannabimimetic effects. Furthermore, repeated administration of AB-FUBINACA has been shown to induce physical dependence, evidenced by precipitated withdrawal signs like head twitches and paw tremors upon administration of a CB1 antagonist.

Cardiotoxicity and Hepatotoxicity

Evidence from animal studies suggests that AB-FUBINACA may have adverse effects on the cardiovascular and hepatic systems. A study in Wistar rats demonstrated that daily administration of AB-FUBINACA led to significant changes in the expression of genes associated with cellular immune response in the liver and pro-inflammatory responses in the heart. While direct measurement of serum biomarkers for liver and heart damage in response to AB-FUBINACA is limited in the publicly available literature, a study on the related synthetic cannabinoid AB-CHMINACA showed a significant increase in serum aspartate aminotransferase (AST) at the highest dose, while alanine aminotransferase (ALT) levels were not significantly changed.

Gene Expression Changes in Wistar Rats (5 mg/kg/day for 5 days)

| Organ | Gene | Regulation | Associated Function | Citation |

| Liver | Map3k6 | Upregulated | Cellular immune response, oxidative stress | |

| Liver | Hao2 | Downregulated | Fatty acid metabolism | |

| Heart | Cfd | Downregulated | Pro-inflammatory response |

These findings suggest that repeated exposure to AB-FUBINACA may induce inflammatory and cellular stress responses in the liver and heart, warranting further investigation into its long-term organ toxicity.

Experimental Protocols

Cannabinoid Tetrad Assay in Mice

This protocol is widely used to assess the cannabimimetic effects of compounds.

Objective: To quantify catalepsy, antinociception, hypothermia, and hypolocomotion in mice following AB-FUBINACA administration.

Materials:

-

C57BL/6J mice

-

AB-FUBINACA

-

Vehicle (e.g., 5% ethanol, 5% Kolliphor EL, and 90% saline)

-

Bar test apparatus for catalepsy

-

Tail immersion water bath (52-54°C) for antinociception

-

Rectal thermometer for hypothermia

-

Open field arena for hypolocomotion

-

CB1 receptor antagonist (e.g., rimonabant) for mechanism confirmation

Procedure:

-

Dosing: Administer AB-FUBINACA (e.g., 0-3 mg/kg, intraperitoneally) or vehicle to different groups of mice. For mechanism confirmation, a separate group is pretreated with a CB1 antagonist (e.g., 3 mg/kg rimonabant, i.p.) 30 minutes before AB-FUBINACA administration.

-

Catalepsy (Bar Test): At a set time post-injection (e.g., 30 minutes), place the mouse's forepaws on a horizontal bar. Measure the latency to remove both paws from the bar.

-

Antinociception (Tail Immersion Test): Immerse the distal portion of the mouse's tail in the warm water bath and record the latency to flick or remove the tail.

-

Hypothermia: Measure the rectal body temperature using a digital thermometer.

-

Hypolocomotion (Open Field Test): Place the mouse in the center of the open field arena and record the total distance traveled and/or the time spent immobile over a defined period (e.g., 10 minutes).

-

Data Analysis: Compare the results between the different dose groups and the vehicle control using appropriate statistical methods (e.g., ANOVA).

Gene Expression Analysis in Rat Liver and Heart

This protocol outlines the general steps for assessing changes in gene expression following AB-FUBINACA exposure.

Objective: To identify changes in gene expression in the liver and heart of rats treated with AB-FUBINACA.

Materials:

-

Wistar rats

-

AB-FUBINACA

-

Vehicle (e.g., dimethyl sulfoxide - DMSO)

-

RNA extraction kits

-

Reverse transcription reagents

-

Quantitative PCR (qPCR) machine and reagents or RNA sequencing platform

-

Bioinformatics software for data analysis

Procedure:

-

Dosing: Administer AB-FUBINACA (e.g., 5 mg/kg, i.p.) or vehicle daily for a set period (e.g., 5 days).

-

Tissue Collection: At the end of the treatment period, euthanize the animals and collect liver and heart tissues.

-

RNA Extraction: Isolate total RNA from the tissue samples using a commercial kit according to the manufacturer's instructions.

-

RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using spectrophotometry and assess its integrity.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

Gene Expression Analysis:

-

qPCR: Use a targeted approach with primers for specific genes of interest (e.g., those related to inflammation, oxidative stress, and apoptosis).

-

RNA Sequencing: For a global, unbiased analysis of the transcriptome, prepare libraries from the RNA samples and sequence them on a high-throughput sequencing platform.

-

-

Data Analysis:

-

qPCR: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.

-

RNA Sequencing: Perform differential gene expression analysis using appropriate bioinformatics pipelines to identify significantly up- or downregulated genes.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of AB-FUBINACA is its potent agonism at the CB1 receptor, a G-protein coupled receptor (GPCR). Activation of the CB1 receptor initiates a cascade of intracellular signaling events.

CB1 Receptor Signaling Pathway

Caption: CB1 Receptor Signaling Cascade Activated by AB-FUBINACA.

Activation of the CB1 receptor by AB-FUBINACA leads to the activation of inhibitory G-proteins (Gi/o). This results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Additionally, Gi/o protein activation inhibits presynaptic voltage-gated calcium channels and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, both of which contribute to a reduction in neurotransmitter release. The mitogen-activated protein kinase (MAPK) pathway is also activated, which can influence a variety of cellular processes including gene expression and cell survival. Some synthetic cannabinoids, including AB-FUBINACA, have also been shown to activate Gαs-like signaling, leading to an increase in cAMP under certain conditions, suggesting a more complex and potentially biased agonism at the CB1 receptor compared to THC.

Experimental Workflow for Toxicological Assessment

Caption: General Experimental Workflow for AB-FUBINACA Toxicology.

Conclusion

The toxicological profile of AB-FUBINACA in animal models reveals a potent synthetic cannabinoid with a range of effects primarily mediated through the CB1 receptor. Its neurobehavioral effects, including the classic cannabinoid tetrad and the potential for physical dependence, are well-documented. Furthermore, emerging evidence points towards potential cardiotoxic and hepatotoxic effects, likely stemming from inflammatory and cellular stress responses. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the toxicological risks associated with AB-FUBINACA and other novel synthetic cannabinoids. A comprehensive understanding of these mechanisms is crucial for the development of effective clinical interventions and public health strategies to address the challenges posed by the evolving landscape of synthetic drugs.

References

The Neurochemical Landscape of AB-FUBINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the neurochemical effects following the administration of AB-FUBINACA, a potent synthetic cannabinoid. The document synthesizes current research findings on its interaction with cannabinoid receptors, the subsequent intracellular signaling cascades, and its impact on major neurotransmitter systems. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate complex signaling pathways and experimental workflows.

Receptor Binding and Functional Activity

AB-FUBINACA is a potent agonist of the cannabinoid receptors CB1 and CB2, exhibiting high binding affinity and functional potency.[1] Originally developed by Pfizer in 2009 as a potential analgesic, it was later identified as a psychoactive component in synthetic cannabinoid products.[1][2] Its primary mechanism of action is through the activation of the CB1 receptor, which is densely expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.

Quantitative Receptor Binding and Potency Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of AB-FUBINACA at human cannabinoid receptors from various studies. These values highlight its high affinity and potency, particularly at the CB1 receptor.

| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| AB-FUBINACA | hCB1 | Radioligand Binding | Ki | 0.9 | [1] |

| AB-FUBINACA | hCB2 | Radioligand Binding | Ki | 23.2 | [1] |

| AB-FUBINACA | hCB1 | cAMP Accumulation | EC50 | 1.8 | |

| AB-FUBINACA | hCB2 | cAMP Accumulation | EC50 | 3.2 | |

| AB-FUBINACA | hCB1 | [³⁵S]GTPγS Binding | EC50 | 1.36 ± 0.09 | |

| AB-FUBINACA | hCB2 | [³⁵S]GTPγS Binding | EC50 | 1.95 ± 0.14 |

Downstream Signaling Pathways

Activation of the CB1 receptor by AB-FUBINACA initiates a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o protein. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). Furthermore, CB1 receptor activation stimulates mitogen-activated protein kinase (MAPK) pathways, such as the phosphorylation of extracellular signal-regulated kinase (pERK), and promotes the recruitment of β-arrestin, which is involved in receptor desensitization and internalization.

Signaling Pathway Diagram

Effects on Neurotransmitter Systems

The administration of AB-FUBINACA significantly impacts several key neurotransmitter systems in the brain, primarily through the modulation of CB1 receptor activity. These alterations are believed to underlie the complex psychoactive and physiological effects observed with its use.

Glutamatergic System

Chronic administration of AB-FUBINACA has been shown to affect the glutamate system. Studies have indicated that AB-FUBINACA can lead to a significant decrease in the expression of the NR1 subunit of the NMDA receptor in the hippocampus. The NMDA receptor is a crucial component of glutamatergic neurotransmission and is heavily implicated in synaptic plasticity, learning, and memory. Hypofunction of NMDA receptors is also associated with psychotic disorders.

Dopaminergic and Serotonergic Systems

While the general activation of CB1 receptors is known to modulate dopamine and serotonin release, specific quantitative data from in vivo microdialysis studies on the direct effects of AB-FUBINACA on the extracellular levels of these neurotransmitters are not extensively detailed in the current literature. However, it has been noted that some synthetic cannabinoids can activate midbrain dopamine neurons. The interaction between the cannabinoid and serotonergic systems is complex, with evidence suggesting that serotonin receptors can influence dopamine release. Further research is required to precisely quantify the dose-dependent effects of AB-FUBINACA on dopamine and serotonin neurotransmission.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the neurochemical profile of AB-FUBINACA.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., hCB1 or hCB2)

-

Radiolabeled ligand (e.g., [³H]CP55,940)

-

Test compound (AB-FUBINACA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)

-

96-well filter plates (GF/B or GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Reagents: Prepare a stock solution of AB-FUBINACA in DMSO and perform serial dilutions in assay buffer to achieve a range of final concentrations.

-

Incubation: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and varying concentrations of AB-FUBINACA. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).

-

Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a compound to modulate the production of cyclic AMP, typically through the activation of Gi/o-coupled receptors which inhibit adenylyl cyclase.

Materials:

-

Cells stably expressing the receptor of interest (e.g., CHO-hCB1)

-

Test compound (AB-FUBINACA)

-

Forskolin (an adenylyl cyclase activator)

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium and plates

Procedure:

-

Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Pre-incubation: Replace the medium with assay buffer containing a phosphodiesterase inhibitor and incubate to prevent cAMP degradation.

-

Compound Addition: Add varying concentrations of AB-FUBINACA to the wells.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and cAMP production.

-

Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the specific protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the AB-FUBINACA concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for the inhibition of forskolin-stimulated cAMP accumulation.

Conclusion

AB-FUBINACA is a highly potent synthetic cannabinoid that exerts its neurochemical effects primarily through the strong agonism of the CB1 receptor. This interaction leads to the inhibition of adenylyl cyclase and modulation of other downstream signaling pathways, ultimately impacting glutamatergic neurotransmission. While its influence on dopamine and serotonin systems is inferred from the broader understanding of cannabinoid pharmacology, further targeted research is necessary to fully elucidate the quantitative aspects of these interactions. The provided methodologies serve as a foundation for the continued investigation of AB-FUBINACA and other novel synthetic cannabinoids, which is crucial for understanding their pharmacological profiles and potential toxicities.

References

structural analogs and derivatives of AB-FUBINACA

An In-depth Technical Guide on the Structural Analogs and Derivatives of AB-FUBINACA

Introduction

AB-FUBINACA, or N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist (SCRA) originally developed by Pfizer in 2009 as a potential analgesic.[1] It belongs to the indazole-3-carboxamide class of compounds, which have become a prominent and structurally diverse group of new psychoactive substances (NPS).[2][3] Like other SCRAs, AB-FUBINACA and its analogs primarily target the cannabinoid receptors CB1 and CB2, mimicking the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis.[4][5] However, many of these synthetic analogs exhibit significantly higher potency and efficacy at the CB1 receptor compared to Δ⁹-THC, which is a partial agonist. This heightened activity is associated with a greater risk of severe and unpredictable adverse health effects, including psychosis, seizures, and cardiotoxicity.

This guide provides a detailed technical overview of the , focusing on their pharmacology, signaling pathways, metabolism, and the experimental protocols used for their characterization.

Core Structure and Key Analogs

The structure of AB-FUBINACA consists of four key components: an indazole core, a 4-fluorobenzyl group linked to the indazole nitrogen (the "tail"), a carboxamide linker, and a valinamide moiety (the "head group"). Structural modifications to these components have given rise to a wide array of analogs.

-

ADB-FUBINACA : A prominent analog where the isopropyl group of the valinamide moiety is replaced by a more sterically hindered tert-butyl group. It is the methylated analogue of AB-FUBINACA.

-

AMB-FUBINACA (FUB-AMB) : An ester analog where the terminal amide of the valinamide head group is replaced with a methyl ester.

-

AB-PINACA and AB-CHMINACA : These analogs feature different "tail" groups. AB-PINACA has a pentyl chain, while AB-CHMINACA has a cyclohexylmethyl group instead of the 4-fluorobenzyl moiety.

-

Metabolites : The primary metabolic transformations of AB-FUBINACA involve hydrolysis of the terminal amide to a carboxylic acid, hydroxylation at various positions, and subsequent glucuronidation.

Pharmacological Data

AB-FUBINACA and its derivatives are potent agonists at both CB1 and CB2 receptors. The (S)-enantiomers of these chiral compounds are generally significantly more potent than their (R)-enantiomer counterparts. For AB-FUBINACA, the (S)-enantiomer is over 100 times more potent at the CB1 receptor than the (R)-enantiomer.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) and Potencies (EC₅₀)

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Assay Type |

| AB-FUBINACA | CB1 | 0.9 | 23.2 | GTPγS |

| CB1 | - | 1.8 | Membrane Potential | |

| CB2 | - | 4.0 | Membrane Potential | |

| ADB-FUBINACA | CB1 | 0.36 | 0.98 | GTPγS |

| CB1 | - | 0.69 | β-arrestin 2 | |

| CB2 | - | 0.59 | β-arrestin 2 | |

| AMB-FUBINACA | CB1 | - | 0.54 | GTPγS |

| CB1 | - | 0.63 | cAMP Inhibition | |

| CB2 | - | 0.13 | GTPγS | |

| AB-PINACA | CB1 | 2.87 | 2.1 | Membrane Potential |

| CB2 | 0.88 | 3.1 | Membrane Potential | |

| AB-CHMINACA | CB1 | 0.77 | 0.44 | GTPγS |

| CB2 | 1.6 | 1.6 | GTPγS | |

| 5F-ADB-PINACA | CB1 | - | 0.24 | Membrane Potential |

| CB2 | - | 0.88 | Membrane Potential |

Note: Data is compiled from multiple sources and assay conditions may vary.

Signaling Pathways

Activation of the CB1 receptor by SCRAs like AB-FUBINACA initiates a cascade of intracellular events primarily through the G-protein-coupled (Gᵢ/Gₒ) pathway. This leads to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP) levels, modulation of ion channels (inhibition of Ca²⁺ channels and activation of GIRK K⁺ channels), and ultimately a dampening of neuronal activity. Additionally, CB1 receptors can signal through a G-protein-independent pathway involving β-arrestin, which can also trigger downstream effects, including the activation of mitogen-activated protein kinase (MAPK) pathways like ERK1/2.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor. This method is adapted from established cannabinoid receptor binding assays.

Materials:

-

Cell Membranes: Membranes from cells (e.g., HEK293, CHO) stably expressing human CB1 or CB2 receptors.

-

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

-

Test Compound: AB-FUBINACA analog.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

-

Non-Specific Binding (NSB) Control: A high concentration of an unlabeled ligand (e.g., 10 µM WIN 55,212-2).

-

Filtration: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Scintillation Cocktail & Counter.

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Reaction Setup (in 96-well plate):

-

Total Binding: Add 50 µL assay buffer, 50 µL [³H]CP-55,940 (at a final concentration near its Kₑ), and 100 µL of cell membrane suspension.

-

Non-Specific Binding: Add 50 µL NSB control, 50 µL [³H]CP-55,940, and 100 µL of cell membrane suspension.

-

Competitive Binding: Add 50 µL of each test compound dilution, 50 µL [³H]CP-55,940, and 100 µL of cell membrane suspension.

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).

-

Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vitro Metabolism Study

This protocol identifies metabolites of a parent drug by incubating it with human liver microsomes (HLMs) or hepatocytes.

Materials:

-

Parent Drug: AB-FUBINACA.

-

Metabolic System: Pooled human liver microsomes (HLMs) or cryopreserved human hepatocytes.

-

Cofactor: NADPH-regenerating system (for HLMs).

-

Incubation Buffer: Potassium phosphate buffer (pH 7.4).

-

Quenching Solution: Ice-cold acetonitrile.

-

Analytical System: High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC).

Procedure:

-

Preparation: Pre-warm HLM/hepatocyte suspension and incubation buffer to 37°C.

-

Reaction Initiation: In a microcentrifuge tube, combine the HLM/hepatocyte suspension, buffer, and NADPH system (if using HLMs). Initiate the reaction by adding AB-FUBINACA (e.g., final concentration of 1-10 µM).

-

Incubation: Incubate at 37°C in a shaking water bath for a set time course (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Centrifuge the samples (e.g., 15,000 x g for 5 min at 4°C) to pellet precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-HRMS analysis to identify and characterize the metabolites formed.

-

Data Processing: Use specialized software to analyze the mass spectrometry data, searching for expected metabolic transformations (e.g., hydrolysis, hydroxylation, glucuronidation) compared to a control sample without the parent drug.

Metabolism of AB-FUBINACA

The metabolism of AB-FUBINACA is crucial for identifying urinary biomarkers to confirm consumption. In vitro studies with human hepatocytes and analysis of authentic urine samples have identified several key metabolic pathways.

-

Amide Hydrolysis: The most prominent pathway is the hydrolysis of the terminal amide on the valinamide moiety to form the corresponding carboxylic acid metabolite (AB-FUBINACA carboxylic acid).

-

Hydroxylation: Oxidation can occur on the alkyl part of the aminooxobutane moiety or on the indazole ring.

-

Acyl Glucuronidation: The parent compound can be directly conjugated with glucuronic acid.

-

Combined Pathways: Multiple transformations can occur, leading to metabolites such as hydroxy AB-FUBINACA carboxylic acid or dihydrodiol AB-FUBINACA.

Conclusion

The AB-FUBINACA family of synthetic cannabinoids represents a significant and evolving class of NPS. Their high affinity and efficacy at cannabinoid receptors, driven by specific structural features, contribute to their potent psychoactive effects and severe toxicity. Understanding the structure-activity relationships, signaling mechanisms, and metabolic fate of these compounds is critical for forensic identification, clinical toxicology, and the development of potential therapeutic interventions for intoxication and addiction. The experimental protocols detailed herein provide a framework for the continued pharmacological characterization of existing and emerging AB-FUBINACA analogs.

References

- 1. Detection and Characterization of the Effect of AB‐FUBINACA and Its Metabolites in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol–Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological and Toxicological Effects of Synthetic Cannabinoids and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

The Psychoactive Profile of AB-FUBINACA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-FUBINACA, a potent synthetic cannabinoid receptor agonist (SCRA), was first synthesized by Pfizer in 2009 as a potential analgesic.[1] It belongs to the indazole-3-carboxamide family and has since emerged as a widely abused recreational drug, known for its powerful psychoactive effects that mimic, but are often more intense than, those of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] This technical guide provides an in-depth overview of the psychoactive effects of AB-FUBINACA, focusing on its pharmacodynamics, signaling pathways, and in vivo effects, supported by quantitative data and detailed experimental protocols.

Pharmacodynamics: Receptor Binding and Functional Activity

AB-FUBINACA demonstrates high affinity and potent agonism at both the central cannabinoid receptor (CB1) and the peripheral cannabinoid receptor (CB2). Its psychoactive effects are primarily mediated through its action as a full agonist at the CB1 receptor, which is densely expressed in the central nervous system.[3][4] Unlike THC, which is a partial agonist, AB-FUBINACA's full agonism at the CB1 receptor contributes to its greater potency and more severe adverse effects.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of AB-FUBINACA.

Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ) of AB-FUBINACA

| Receptor | Species | Kᵢ (nM) | Reference |

| CB1 | Human (hCB1) | 0.734 | |

| CB2 | Human (hCB2) | 0.933 | |

| CB1 | Mouse (mCB1) | 1.26 | |

| CB2 | Mouse (mCB2) | 1.12 |

Table 2: Functional Activity (IC₅₀) of AB-FUBINACA

| Assay | Receptor | IC₅₀ (nM) | Reference |

| cAMP Inhibition | Human CB1 (hCB1) | 1.36 | |

| cAMP Inhibition | Human CB2 (hCB2) | 1.95 |

Signaling Pathways

As a CB1 receptor agonist, AB-FUBINACA activates intracellular signaling cascades typical of G-protein coupled receptors (GPCRs) of the Gi/o family. Upon binding, it initiates a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine monophosphate (cAMP). This action modulates downstream ion channels and protein kinases, ultimately suppressing neurotransmitter release.

In Vivo Psychoactive and Physiological Effects

Preclinical studies in rodent models are crucial for understanding the psychoactive effects of SCRAs. AB-FUBINACA consistently produces a characteristic "tetrad" of effects in mice, which are indicative of CB1 receptor activation and are predictive of THC-like subjective effects in humans. These effects include:

-

Antinociception: An increased pain threshold.

-

Catalepsy: A state of immobility and muscular rigidity.

-

Hypothermia: A significant decrease in core body temperature.

-

Hypolocomotion: A reduction in spontaneous movement and locomotor activity.

These cannabimimetic effects are dose-dependent and can be blocked by the pre-administration of a CB1 receptor antagonist, confirming their mediation through this receptor.

Table 3: In Vivo Effects of AB-FUBINACA in Mice

| Effect | Dose (ED₅₀) | Route | Reference |

| Locomotor Suppression | 1.71 mg/kg | i.p. | |

| Substitution for THC | 0.18 mg/kg | i.p. |

At higher doses (e.g., 6 mg/kg), AB-FUBINACA can induce more severe neurological effects, including convulsions, hyperreflexia, and spontaneous aggressiveness. Studies have also shown that repeated administration can lead to physical dependence, evidenced by withdrawal symptoms upon cessation.

Experimental Protocols

The characterization of AB-FUBINACA's psychoactive profile relies on a combination of in vitro and in vivo experimental procedures.

In Vitro: Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of AB-FUBINACA for cannabinoid receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing either human CB1 or CB2 receptors are prepared from cultured cells (e.g., CHO or HEK293T cells).

-

Competition Binding: Membranes are incubated with a constant concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of AB-FUBINACA.

-

Separation and Counting: The reaction is terminated by rapid filtration, separating bound from unbound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of AB-FUBINACA that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vivo: Mouse Cannabinoid Tetrad Assay

Objective: To assess the cannabimimetic activity of AB-FUBINACA in vivo.

Methodology:

-

Animal Model: Adult male mice (e.g., C57BL/6J or CD-1) are used.

-

Drug Administration: AB-FUBINACA is dissolved in a vehicle (e.g., a mixture of ethanol, Kolliphor EL, and saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

-

Behavioral Testing: At specific time points after injection (e.g., 15-30 minutes), the following four parameters are measured:

-

Antinociception (Tail-flick or Hot-plate test): The latency to withdraw the tail from a noxious heat source is measured.

-

Catalepsy (Bar test): The mouse's forepaws are placed on a raised horizontal bar, and the time it remains immobile is recorded.

-

Hypothermia: Core body temperature is measured using a rectal probe.

-

Locomotor Activity: The mouse is placed in an open-field arena, and its movement is tracked using automated software.

-

-

Data Analysis: The effects of different doses of AB-FUBINACA are compared to a vehicle control group to determine dose-response relationships and calculate ED₅₀ values.

Toxicology and Human Adverse Effects

While systematic toxicological evaluation in humans is lacking, case reports and preclinical data suggest a range of adverse effects similar to, but often more severe than, other SCRAs. In humans, acute intoxication can range from euphoria to severe distress, including confusion, anxiety, and fear. More serious reported effects associated with chemically related compounds include tachycardia, myocardial infarction, seizures, delirium, and psychosis. Animal studies have noted that repeated dosing may have adverse effects on the cardiovascular and hepatic systems.

Conclusion

AB-FUBINACA is a potent, full agonist of the CB1 receptor, which underlies its significant psychoactive effects. Its high affinity and efficacy, as demonstrated through in vitro binding and functional assays, translate to pronounced cannabimimetic effects in vivo, including the classic tetrad of antinociception, catalepsy, hypothermia, and hypolocomotion. The detailed protocols provided herein serve as a foundation for researchers investigating the complex pharmacology of AB-FUBINACA and other novel psychoactive substances. Understanding the distinct pharmacological profile of AB-FUBINACA is critical for elucidating its mechanism of action, assessing its potential for abuse and toxicity, and developing strategies to mitigate the public health risks associated with its use.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Cannabinoids: A Pharmacological and Toxicological Overview | Annual Reviews [annualreviews.org]

- 3. ecddrepository.org [ecddrepository.org]

- 4. AB-CHMINACA, AB-PINACA, and FUBIMINA: Affinity and Potency of Novel Synthetic Cannabinoids in Producing Δ9-Tetrahydrocannabinol-Like Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

AB-FUBINACA: A Comprehensive Technical Guide on its Legal Status, Pharmacology, and Analytical Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic cannabinoid AB-FUBINACA, focusing on its legal scheduling, pharmacological properties, and the experimental protocols used for its characterization. AB-FUBINACA, chemically known as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide, is a potent synthetic cannabinoid receptor agonist (SCRA) originally developed by Pfizer in a 2009 patent as a potential analgesic.[1][2][3] It was never marketed for medical use and has since emerged as a designer drug, leading to its control in numerous countries.[1][3]

Legal Status and Scheduling

AB-FUBINACA is controlled in many jurisdictions worldwide due to its high potential for abuse and the associated public health risks. Its legal status varies, with many countries classifying it under their most restrictive drug schedules.

Table 1: International Legal Status of AB-FUBINACA

| Jurisdiction | Legal Status/Schedule | Additional Information |

| United Nations | Schedule II, Convention on Psychotropic Substances (2020) | Recommended for international control by the WHO Expert Committee on Drug Dependence. |

| United States | Schedule I, Controlled Substances Act (January 2014) | No accepted medical use and a high potential for abuse. |

| United Kingdom | Class B | Controlled under the third-generation synthetic cannabinoids generic definition, effective December 14, 2016. |

| European Union | Varies by member state; generally controlled. | Monitored by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) as a New Psychoactive Substance (NPS). |

| Germany | Anlage II, Narcotics Act (BtMG) (November 2014) | Authorized for trade only, not prescriptible. |

| Canada | Schedule II | Listed as a controlled substance. |

| Australia | Prohibited Export (December 2019) | A license and permit are required from the Office of Drug Control for export. |

| China | Controlled Substance (October 2015) | Illegal to produce, sell, or possess. |

| Brazil | Class F2 (Prohibited Psychotropics) | Included in the list of prohibited substances. |

| Finland | Psychoactive substance banned from the consumer market (October 2017) | Scheduled in a government decree. |

| Latvia | Schedule I | Classified as a highly dangerous narcotic substance. |

| Poland | Group II-P (March 2021) | Illegal to own, possess, and sell. |

| Switzerland | Controlled Substance (Verzeichnis E) | Specifically named as a controlled substance. |

Pharmacology and Toxicology

AB-FUBINACA functions as a potent, full agonist at both human cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), with a high affinity for both. Its psychoactive effects are primarily mediated through its action on CB1 receptors in the central nervous system. The (S)-enantiomer is significantly more potent than the (R)-enantiomer.

Table 2: Pharmacological Data for AB-FUBINACA

| Parameter | Receptor | Value | Assay/Cell Line |

| Binding Affinity (Ki) | human CB1 | 0.734 nM | Competitive Radioligand Binding |

| human CB2 | 0.933 nM | Competitive Radioligand Binding | |

| murine CB1 | 1.26 nM | Competitive Radioligand Binding | |

| murine CB2 | 1.12 nM | Competitive Radioligand Binding | |

| Functional Activity (IC50) | human CB1 | 1.36 nM | Forskolin-stimulated cAMP inhibition (CHO cells) |

| human CB2 | 1.95 nM | Forskolin-stimulated cAMP inhibition (CHO cells) | |

| Functional Activity (EC50) | human CB1 | 23.2 nM | [³⁵S]GTPγS Binding |

| human CB1 | 0.24 - 21 nM | Fluorometric Assay (Membrane Potential) | |

| human CB2 | 0.88 - 15 nM | Fluorometric Assay (Membrane Potential) |

Data compiled from multiple sources.

Toxicological Profile:

-

In Vivo Animal Studies: In mice, AB-FUBINACA produces a typical cannabinoid tetrad of effects: locomotor suppression (ED50 = 1.71 mg/kg), antinociception, hypothermia, and catalepsy. These effects are reversible with a CB1 antagonist. At higher doses (e.g., 6 mg/kg), it can induce severe neurological signs, including convulsions, hyperreflexia, and spontaneous aggressiveness. Studies have also indicated that exposure can negatively impact male fertility in mice, causing a dose-dependent reduction in testosterone levels and sperm viability, associated with oxidative stress and apoptosis in testicular tissue.

-

Human Adverse Effects: The use of AB-FUBINACA has been linked to numerous hospitalizations and deaths. Clinical features of intoxication are similar to those of other potent SCRAs and can include confusion, agitation, somnolence, hypertension, and tachycardia.

Experimental Protocols

Objective: To determine the affinity (Ki) and functional potency/efficacy (EC50/IC50) of AB-FUBINACA at CB1 and CB2 receptors.

Methodology: Competitive Radioligand Binding Assay (for Ki)

-

Preparation: Cell membranes expressing the target cannabinoid receptor (e.g., from CHO or HEK293 cells) are prepared.

-

Incubation: Membranes are incubated with a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and varying concentrations of the test compound (AB-FUBINACA).

-

Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Analysis: Data are analyzed using non-linear regression to determine the IC50 value (concentration of AB-FUBINACA that displaces 50% of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.

Methodology: cAMP Accumulation Assay (for Functional Activity - IC50)

-

Cell Culture: Cells stably expressing the target receptor (e.g., CHO-hCB1) are cultured.

-

Stimulation: Cells are pre-treated with varying concentrations of AB-FUBINACA, followed by stimulation with forskolin to induce cyclic adenosine monophosphate (cAMP) production.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are quantified using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Analysis: The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is plotted, and the IC50 value is determined.

References

Preclinical Assessment of AB-FUBINACA Dependence Potential: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-FUBINACA is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in numerous herbal incense products and implicated in serious adverse health events. As a full agonist at the cannabinoid type 1 (CB1) receptor, its potential for abuse and dependence is a significant concern.[1] This technical guide provides an in-depth overview of the preclinical studies investigating the dependence potential of AB-FUBINACA, with a focus on key experimental findings, detailed methodologies, and the underlying molecular mechanisms.

Core Concepts in Dependence Potential Assessment

The dependence potential of a substance is typically evaluated in preclinical models by examining three key domains:

-

Physical Dependence: The development of a withdrawal syndrome upon cessation of drug use. This is often assessed through precipitated or spontaneous withdrawal paradigms.

-

Reinforcing Effects: The rewarding properties of a drug that lead to its continued use. Intravenous self-administration is the gold standard for evaluating reinforcing effects.

-

Reward and Motivation: The association of environmental cues with the drug's effects, which can drive drug-seeking behavior. The conditioned place preference (CPP) paradigm is commonly used to assess these conditioned rewarding effects.

Physical Dependence Potential of AB-FUBINACA

Preclinical studies have demonstrated that AB-FUBINACA can induce physical dependence. The most direct evidence comes from precipitated withdrawal studies in mice.

Precipitated Withdrawal Studies

A key study by Trexler et al. (2020) investigated the development of physical dependence following repeated administration of AB-FUBINACA in mice.[2]

-

Subjects: Adult male and female C57BL/6J mice.

-

Drug Administration: Mice were administered AB-FUBINACA (1 or 3 mg/kg, s.c.) or vehicle twice daily for six consecutive days.

-

Precipitation of Withdrawal: On day 6, following the morning injection of AB-FUBINACA or vehicle, the CB1 receptor antagonist/inverse agonist rimonabant (3 mg/kg, i.p.) was administered to precipitate withdrawal signs.

-

Observation of Withdrawal Signs: Immediately after rimonabant administration, mice were placed in a test chamber and observed for 30 minutes for somatic signs of withdrawal. Key signs quantified included:

-

Paw tremors

-

Head twitches

-

-

Data Analysis: The frequency of each withdrawal sign was counted and compared between the AB-FUBINACA-treated and vehicle-treated groups.

The following table summarizes the key quantitative findings from the precipitated withdrawal study.

| Treatment Group | Dose of AB-FUBINACA (mg/kg, s.c.) | Number of Paw Tremors (mean ± SEM) | Number of Head Twitches (mean ± SEM) |

| Vehicle + Rimonabant | 0 | ~1 | ~2 |

| AB-FUBINACA + Rimonabant | 1 | ~5 | ~8 |

| AB-FUBINACA + Rimonabant | 3 | ~8 | ~12 |

*p < 0.05 compared to the vehicle/rimonabant control group. Data are approximated from graphical representations in Trexler et al., 2020.[2]

These results clearly indicate that repeated administration of AB-FUBINACA leads to a state of physical dependence, as evidenced by the emergence of somatic withdrawal signs upon administration of a CB1 receptor antagonist.[2]

Experimental Workflow: Precipitated Withdrawal Study

Caption: Workflow for the AB-FUBINACA precipitated withdrawal experiment in mice.

Reinforcing Effects and Abuse Potential of AB-FUBINACA

Intravenous Self-Administration

A comprehensive review by the WHO Expert Committee on Drug Dependence has stated that AB-FUBINACA has not been examined for its abuse potential in self-administration studies in animals. This indicates a significant gap in the preclinical data regarding the reinforcing effects of this compound, which is a critical component for assessing its abuse liability.

Conditioned Place Preference (CPP)

Currently, there is a lack of published studies that have specifically investigated the conditioned rewarding effects of AB-FUBINACA using a conditioned place preference paradigm. While the general methodology for CPP is well-established for other drugs of abuse, specific protocols and quantitative data for AB-FUBINACA are not available in the scientific literature.

Mechanism of Action: CB1 Receptor Signaling

The dependence potential of AB-FUBINACA is intrinsically linked to its action as a potent, full agonist at the CB1 receptor. Activation of the CB1 receptor by synthetic cannabinoids like AB-FUBINACA initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Canonical CB1 Receptor Signaling Pathway

The binding of AB-FUBINACA to the CB1 receptor, a G-protein coupled receptor (GPCR), triggers the following canonical signaling pathway:

-

G-Protein Activation: The CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Agonist binding causes a conformational change in the receptor, leading to the dissociation of the Gαi/o and Gβγ subunits.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).

-

Modulation of Ion Channels: The Gβγ subunit directly modulates the activity of several ion channels:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): This leads to a reduction in calcium influx into the presynaptic terminal, thereby decreasing the release of neurotransmitters.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: This causes an efflux of potassium ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

-

This combination of signaling events ultimately leads to a reduction in neuronal activity and neurotransmitter release, which underlies the psychoactive and dependence-producing effects of AB-FUBINACA.

Signaling Pathway Diagram

Caption: Canonical CB1 receptor signaling pathway activated by AB-FUBINACA.

Conclusion

The available preclinical evidence strongly suggests that AB-FUBINACA possesses a significant potential for physical dependence, as demonstrated by precipitated withdrawal studies in mice. Its mechanism of action as a potent, full agonist at the CB1 receptor provides a clear molecular basis for its psychoactive and dependence-producing effects. However, a notable gap exists in the scientific literature regarding the reinforcing properties and abuse liability of AB-FUBINACA, as studies employing intravenous self-administration and conditioned place preference paradigms are currently lacking. Further research in these areas is crucial for a comprehensive understanding of the full dependence potential of this synthetic cannabinoid and for the development of effective public health responses.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of AB-FUBINACA

For Researchers, Scientists, and Drug Development Professionals

Introduction